molecular formula C18H29ClO2S B11925515 3-Dodecylbenzene-1-sulfonyl chloride

3-Dodecylbenzene-1-sulfonyl chloride

Cat. No.: B11925515
M. Wt: 344.9 g/mol
InChI Key: UFQPPMFQIGIQBO-UHFFFAOYSA-N
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Description

3-Dodecylbenzene-1-sulfonyl chloride (CAS: 54997-92-1) is a sulfonyl chloride derivative featuring a dodecyl (12-carbon alkyl) chain at the meta position of the benzene ring. This compound is characterized by its hydrophobic alkyl chain and highly reactive sulfonyl chloride (-SO₂Cl) group, making it a valuable intermediate in organic synthesis, particularly for producing surfactants, sulfonamides, and polymeric materials . The long alkyl chain enhances lipid solubility, which is advantageous in applications requiring amphiphilic properties, such as detergents or drug delivery systems .

Properties

Molecular Formula

C18H29ClO2S

Molecular Weight

344.9 g/mol

IUPAC Name

3-dodecylbenzenesulfonyl chloride

InChI

InChI=1S/C18H29ClO2S/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21/h12,14-16H,2-11,13H2,1H3

InChI Key

UFQPPMFQIGIQBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production of 3-Dodecylbenzene-1-sulfonyl chloride typically involves large-scale reactions using the methods mentioned above. The choice of method depends on the availability of reagents and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include primary and secondary amines, alcohols, and thiols.

    Reaction Conditions: These reactions are often carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Major Products:

  • The major products of substitution reactions involving 3-Dodecylbenzene-1-sulfonyl chloride are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

Mechanism of Action

Mechanism:

  • The primary mechanism of action for 3-Dodecylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various functional groups.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length and Substituent Position

The length and position of alkyl chains significantly influence the physical and chemical properties of sulfonyl chlorides. Below is a comparative analysis of key analogs:

Table 1: Comparison of Alkyl-Substituted Benzene Sulfonyl Chlorides
Compound Name CAS Number Alkyl Chain Length Substituent Position Key Properties/Applications
3-Dodecylbenzene-1-sulfonyl chloride 54997-92-1 12 (dodecyl) meta (3) High hydrophobicity; surfactant synthesis
4-Butylbenzene-1-sulfonyl chloride 73948-18-2 4 (butyl) para (4) Moderate solubility; intermediate for agrochemicals
4-Pentylbenzene-1-sulfonyl chloride 146949-07-7 5 (pentyl) para (4) Enhanced reactivity in nucleophilic substitutions
3-Isopropylbenzene-1-sulfonyl chloride 71530-58-0 3 (isopropyl) meta (3) Steric hindrance reduces reaction rates
  • Chain Length Impact : Longer chains (e.g., dodecyl) increase hydrophobicity and reduce water solubility, favoring micelle formation in surfactants . Shorter chains (butyl, pentyl) improve solubility in polar solvents, enhancing reactivity in solution-phase reactions .
  • Substituent Position : Para-substituted derivatives (e.g., 4-butyl) exhibit less steric hindrance around the sulfonyl group compared to meta-substituted analogs, leading to faster reaction kinetics in sulfonamide formation .

Functional Group Variations

Sulfonyl chlorides with electron-withdrawing or electron-donating substituents exhibit distinct reactivity profiles:

Table 2: Comparison of Functionalized Benzene Sulfonyl Chlorides
Compound Name CAS Number Functional Group Key Properties/Applications
3-Acetylbenzene-1-sulfonyl chloride N/A Acetyl (-COCH₃) Electron-withdrawing group increases electrophilicity; peptide coupling
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride N/A Amido (-NHCO-) Bifunctional reactivity; polymer chemistry
3-(Ethanesulfonyl)benzene-1-sulfonyl chloride 861080-52-6 Ethanesulfonyl (-SO₂C₂H₅) Enhanced stability; material science applications
  • Electron-Withdrawing Groups (e.g., acetyl) : Activate the sulfonyl chloride group toward nucleophilic attack, accelerating reactions with amines or alcohols .
  • Amido Groups : Introduce hydrogen-bonding capabilities, expanding utility in biomolecular conjugation .

Fluorinated Derivatives

Fluorine substituents alter electronic properties and stability:

Table 3: Fluorinated Benzene Sulfonyl Chlorides
Compound Name CAS Number Fluorine Positions Key Properties/Applications
2,6-Difluorobenzene-1-sulfonyl chloride 60230-36-6 2,6-difluoro High electronegativity; agrochemical intermediates
4-Fluorobenzene-1-sulfonyl chloride 349-88-2 4-fluoro Improved thermal stability; pharmaceutical synthesis
  • Fluorine Effects : Fluorine’s electronegativity increases the sulfonyl group’s electrophilicity, enhancing reactivity in aromatic substitution reactions. Fluorinated derivatives also exhibit greater metabolic stability, making them suitable for drug development .

Biological Activity

3-Dodecylbenzene-1-sulfonyl chloride (DBSC) is a sulfonating agent with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is part of the alkylbenzene sulfonate family and has garnered attention for its potential applications in drug development, antimicrobial activity, and as a surfactant in various industrial processes.

Chemical Structure and Properties

3-Dodecylbenzene-1-sulfonyl chloride is characterized by its dodecyl side chain attached to a benzene ring, which is further sulfonated. The presence of the sulfonyl chloride group (-SO2Cl) enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions.

The biological activity of DBSC can be attributed to its ability to interact with cellular components. The sulfonyl chloride group can react with nucleophiles such as amino acids, leading to modifications in proteins and enzymes. This reactivity can disrupt normal cellular functions, contributing to its antimicrobial and anticancer properties.

Antimicrobial Activity

DBSC has demonstrated notable antimicrobial properties against a variety of pathogens. Studies indicate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity involves the disruption of microbial cellular processes, likely through interference with protein synthesis or enzymatic functions.

Table 1: Antimicrobial Activity of 3-Dodecylbenzene-1-sulfonyl Chloride

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa25 µg/mL

Anticancer Properties

Research has indicated that DBSC possesses significant anticancer activity. In vitro studies have shown cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3). The compound's effectiveness appears to correlate with concentration, exhibiting substantial growth inhibition at specific doses.

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Cell LineConcentration (µM)% Cell Viability
MDA-MB-2311040%
PC-31555%
MRC-51570%

Case Studies

Several studies have explored the biological effects of DBSC:

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of DBSC on various cancer cell lines. Results indicated that DBSC achieved over 50% inhibition of cell viability in MDA-MB-231 cells at concentrations as low as 10 µM.
  • Mechanism of Action : Investigations into the mechanism by which DBSC exerts its biological effects revealed that it inhibits key enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition is crucial for both microbial growth and cancer cell proliferation.

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